molecular formula C6H8N2 B147262 2-(Methylamino)pyridine CAS No. 4597-87-9

2-(Methylamino)pyridine

Cat. No. B147262
CAS RN: 4597-87-9
M. Wt: 108.14 g/mol
InChI Key: SVEUVITYHIHZQE-UHFFFAOYSA-N
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Description

2-(Methylamino)pyridine is a compound that has been studied in various contexts due to its relevance in pharmaceuticals and coordination chemistry. It is known to react with metal complexes and can be used as a building block for more complex molecules.

Synthesis Analysis

The synthesis of compounds related to 2-(methylamino)pyridine often involves palladium-catalyzed reactions, as seen in the practical synthesis of a pharmaceutical intermediate that includes a 2-(methylamino)pyridine moiety . Another approach to synthesizing related compounds is the reaction of 2-(methylamino)pyridine with RuCl2(CO)3 to form carbamoyl complexes . Additionally, the synthesis of monoamide isomers from 2-amino-N-methylpyridine demonstrates the versatility of reactions involving the methylamino group on the pyridine ring .

Molecular Structure Analysis

The molecular structure of 2-(methylamino)pyridine derivatives has been characterized using various spectroscopic techniques, including FT-IR, NMR, and UV-vis spectroscopy . X-ray single crystal diffractometry studies have been used to confirm the structures of related compounds .

Chemical Reactions Analysis

2-(Methylamino)pyridine undergoes interesting photochemical reactions, such as amino-imino tautomerism and rotational isomerism, when subjected to UV irradiation in a low-temperature argon matrix . The compound also participates in the formation of N-alkyl-4-chloro-2-pyridine carboxamides through reactions with different amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(methylamino)pyridine and its derivatives can be inferred from their reactivity and the types of complexes they form. For instance, the carbamoyl complexes formed with ruthenium indicate that the amino group of the ligand can be carbonylated, and the resulting carbamoyl ligand is chelating . The synthesis of various isomers and their characterization suggest that substituents on the pyridine ring can influence the properties of the molecule through inductive effects .

Scientific Research Applications

Photochemistry and Tautomerism

Research by Akai, Ohno, and Aida (2007) explores the photochemical reactions of 2-(methylamino)pyridine in a low-temperature argon matrix. The study reveals a fascinating amino-imino tautomerism and rotational isomerism, providing insights into the photoreactivity of this compound under UV irradiation. This is significant in understanding the molecular behavior of 2-(methylamino)pyridine under specific environmental conditions (Akai, Ohno, & Aida, 2007).

Coordination Chemistry and Complex Formation

Nonoyama (1986) investigates the reaction of 2-(methylamino)pyridine with RuCl2(CO)3, leading to the formation of a carbamoyl complex. This study contributes to the field of coordination chemistry, illustrating the potential of 2-(methylamino)pyridine in forming chelating complexes with transition metals. Such findings are valuable in the development of new materials and catalysts (Nonoyama, 1986).

Synthesis of Pharmaceutical Building Blocks

Bish et al. (2010) describe an efficient process for synthesizing a compound involving 2-(methylamino)pyridine, which could be a valuable building block in pharmaceutical research. This demonstrates the compound's utility in the development of new drugs and therapeutic agents (Bish et al., 2010).

DNA Binding and Peptide Design

Wade, Mrksich, and Dervan (1992) designed peptides that bind in the minor groove of DNA at specific sequences, using analogs of 2-(methylamino)pyridine. This research is pivotal in understanding the interaction between small molecules and DNA, with potential applications in gene regulation and therapeutic drug design (Wade, Mrksich, & Dervan, 1992).

Fluorescence Sensing and Metal Ion Detection

Jali, Masud, and Baruah (2013) explore the fluorescence emission changes of certain derivatives of 2-(methylamino)pyridine in the presence of metal ions. Such studies are crucial in the development of sensitive and selective chemical sensors for environmental and analytical applications (Jali, Masud, & Baruah, 2013).

Catalysis and Ligand Design

Kennepohl, Pinkerton, Lee, and Cavell (1990) investigate the synthesis of neutral hexacoordinate phosphorus compounds using 2-(methylamino)pyridine. This research contributes to the field of catalysis and ligand design, offering new perspectives on the synthesis and properties of organophosphorus compounds (Kennepohl et al., 1990).

Safety And Hazards

2-(Methylamino)pyridine is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-methylpyridin-2-amine
Source PubChem
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InChI

InChI=1S/C6H8N2/c1-7-6-4-2-3-5-8-6/h2-5H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEUVITYHIHZQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60196670
Record name 2-Pyridinamine, N-methyl- (9CI)
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Molecular Weight

108.14 g/mol
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Physical Description

Light yellow liquid; mp = 14-15 deg C; [Alfa Aesar MSDS]
Record name 2-Methylaminopyridine
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Vapor Pressure

1.11 [mmHg]
Record name 2-Methylaminopyridine
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Product Name

2-(Methylamino)pyridine

CAS RN

4597-87-9
Record name 2-(Methylamino)pyridine
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Record name Pyridine, 2-methylamino-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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